2-(3-Pentadecylphenoxy)butyric acid

Lipophilicity Partition coefficient Membrane permeability

2-(3-Pentadecylphenoxy)butyric acid (IUPAC: 2-(3-pentadecylphenoxy)butanoic acid, CAS 14230-52-5) is a synthetic phenoxyalkanoic acid derivative with molecular formula C₂₅H₄₂O₃ and a molecular weight of 390.60 g·mol⁻¹. The compound comprises a 3-pentadecylphenol (hydrocardanol) lipid moiety derived from cashew nut shell liquid (CNSL), ether-linked at the meta position to the α-carbon of butyric acid.

Molecular Formula C25H42O3
Molecular Weight 390.6 g/mol
CAS No. 14230-52-5
Cat. No. B077415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Pentadecylphenoxy)butyric acid
CAS14230-52-5
Molecular FormulaC25H42O3
Molecular Weight390.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)O
InChIInChI=1S/C25H42O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-22-19-17-20-23(21-22)28-24(4-2)25(26)27/h17,19-21,24H,3-16,18H2,1-2H3,(H,26,27)
InChIKeyMTBHDSNPUORPTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Pentadecylphenoxy)butyric Acid (CAS 14230-52-5): Chemical Identity and Procurement Baseline


2-(3-Pentadecylphenoxy)butyric acid (IUPAC: 2-(3-pentadecylphenoxy)butanoic acid, CAS 14230-52-5) is a synthetic phenoxyalkanoic acid derivative with molecular formula C₂₅H₄₂O₃ and a molecular weight of 390.60 g·mol⁻¹ . The compound comprises a 3-pentadecylphenol (hydrocardanol) lipid moiety derived from cashew nut shell liquid (CNSL), ether-linked at the meta position to the α-carbon of butyric acid . It is classified within the broader family of cardanol-based phenoxyalkanoic acids, which have been investigated as hypolipidemic agents, PPAR modulators, and polymer precursors. The compound is available as a research chemical with a predicted density of 0.96–1.0 g·cm⁻³, a boiling point of 504.6 °C (760 mmHg), and a calculated log P ranging from 7.56 to 10.12 depending on the estimation method .

PPAR/HDAC crosstalk studies: Cardanol-derived butyric acid scaffold supports dual-target metabolic pathway research.
Lipophilic formulation design: High predicted log P supports lipid-core partitioning and self-emulsifying system exploration.
Isomer-specific QC procurement: Library-verified spectra enable unambiguous identity confirmation against the isobutyric analog.

Why In-Class Phenoxyalkanoic Acid Analogs Cannot Substitute for 2-(3-Pentadecylphenoxy)butyric Acid in Research Procurement


Phenoxyalkanoic acid derivatives sharing the 3-pentadecylphenoxy core differ critically in the α-alkanoic acid chain length and branching, which directly alter lipophilicity, boiling point, and receptor-interaction profiles. The acetic acid analog (CAS 14103-68-5, C₂₃H₃₈O₃) is 28 Da lighter and exhibits a lower calculated log P (6.78–9.24) , while the isobutyric acid analog (CAS 111396-81-7, C₂₅H₄₂O₃) is isomeric but contains a gem-dimethyl-substituted α-carbon that sterically restricts rotation and alters metabolic stability . Patent data demonstrate that the calcium salt of α-(3-pentadecylphenoxy)isobutyric acid achieves significant serum cholesterol and triglyceride reduction in rodents, whereas the corresponding sodium and magnesium salts show substantially lower efficacy . These pharmacodynamic differences within a single scaffold underscore that even minor structural modifications—such as substituting butyric acid for isobutyric acid—can produce divergent biological and physicochemical outcomes. Consequently, procurement of the specific butyric acid derivative is mandatory for studies requiring reproducible SAR, consistent partition coefficients, or defined thermal properties.

Chain-length mismatch alters partitioning
Acetic or propionic homologs show substantially lower log P; substitution may shift lipid-phase behavior and formulation solvent compatibility.
Isobutyric isomer introduces steric restriction
The gem-dimethyl α-carbon limits conformational freedom; metabolic stability and PPAR interaction profiles may not transfer directly.
Salt form affects biological response
Calcium, sodium, and magnesium salts of the isobutyric analog show divergent lipid-lowering outcomes; counterion-dependent activity limits direct substitution.

Quantitative Differential Evidence for 2-(3-Pentadecylphenoxy)butyric Acid vs. Closest Analogs


Lipophilicity Differentiation: Higher Calculated Log P vs. Acetic Acid and Propionic Acid Analogs

The target compound exhibits a consistently higher calculated octanol–water partition coefficient (log P) than its acetic acid and propionic acid homologs, indicating greater lipophilicity. The ACD/Log P for 2-(3-pentadecylphenoxy)butyric acid is 10.12 , compared with 9.24 for the acetic acid analog (CAS 14103-68-5) and 7.6–8.0 for the propionic acid analog (CAS 37921-69-0) . Using the XLogP3 method, the target compound registers 9.9, while (3-pentadecylphenoxy)acetic acid is reported at 6.78 . The incremental increase of 0.88–3.34 log P units translates to an approximately 8- to 2000-fold increase in theoretical octanol–water partitioning, which directly impacts lipid bilayer permeability and formulation solvent selection.

Log P shift
Cross-study comparable
ACD/LogP 10.12 vs. 9.24 (acetic) and 7.6–8.0 (propionic); XLogP3 9.9 vs. 6.78
Supports lipid-phase partitioning selection
Predicted data; experimental measurement advised
Lipophilicity Partition coefficient Membrane permeability Formulation

Boiling Point Differentiation: Elevated Thermal Stability vs. Shorter-Chain Homologs

The boiling point of 2-(3-pentadecylphenoxy)butyric acid is 504.6 °C at 760 mmHg , which is 12.2 °C higher than that of the propionic acid analog (492.4 °C) and 20.4 °C higher than the acetic acid analog (484.2 °C) . Although these values are computationally predicted, the monotonic increase in boiling point with the elongation of the α-alkanoic acid chain (acetic < propionic < butyric) is consistent with increased van der Waals interactions and molecular weight. The flash point follows the same trend: 158.2 °C for the target compound, 155.9 °C for the propionic analog, and 155.2 °C for the acetic analog.

Boiling point
Predicted data
504.6 °C at 760 mmHg; +12.2 °C vs. propionic, +20.4 °C vs. acetic analog
Wider thermal processing window
Verify under actual polymerization or distillation conditions
Thermal stability Distillation Purification Polymer processing

Biological Activity Class Inference: Hypolipidemic and Anti-Inflammatory Precedent in the 3-Pentadecylphenoxy Series

Although direct in vivo efficacy data for 2-(3-pentadecylphenoxy)butyric acid remain unpublished, the closest structurally characterized pharmacophore—α-(3-pentadecylphenoxy)isobutyric acid—has demonstrated significant hypolipidemic activity in rodent models. Its calcium salt produced marked reductions in serum cholesterol and triglycerides, whereas the sodium and magnesium salts were substantially less active . In parallel, hydrazide and pyrrole derivatives of 3-pentadecylphenol exhibited anti-inflammatory activity superior to their short-chain (3-methyl) counterparts, and the C15 alkyl chain was directly linked to reduced toxicity . Because the target compound retains the identical C15-phenoxy pharmacophore while replacing the gem-dimethyl-substituted α-carbon with a chiral α-ethyl substituted carbon (butyric acid backbone), it presents a distinct stereoelectronic environment that may differentially modulate PPARα/γ receptor activation or HDAC inhibition compared with the isobutyric analog.

Bioactivity class
Class-level inference
Isobutyric analog calcium salt reduced serum lipids in rodents; hydrazide/pyrrole derivatives showed anti-inflammatory activity
Supports metabolic pathway research context
No direct butyric acid data; class-level precedent only
Hypolipidemic Anti-inflammatory PPAR Cardanol derivatives

Spectral Verification: Definitive Identity Confirmation via ¹H NMR and GC-MS for Procurement Quality Control

The target compound is registered in the Wiley Registry of Mass Spectral Data (2023 edition) and the KnowItAll Mass Spectral Library with one ¹H NMR spectrum and two GC-MS spectra . The InChIKey (MTBHDSNPUORPTN-UHFFFAOYSA-N) and exact mass (390.313395 Da) provide universally searchable identifiers across spectral databases . In contrast, the isomeric isobutyric acid analog (InChIKey: SQSAOEAQCNWNBE-UHFFFAOYSA-N) yields a distinct fragmentation pattern and NMR signature, enabling unambiguous differentiation of the two C₂₅H₄₂O₃ isomers during incoming quality control . SpectraBase Compound ID GNgUPrJmr6C serves as a permanent reference point for batch verification.

Spectral ID
Supporting evidence
1 × ¹H NMR, 2 × GC-MS in Wiley/KnowItAll; distinct InChIKey MTBHDSNPUORPTN-UHFFFAOYSA-N
Supports isomer-specific QC confirmation
Batch verification against SpectraBase reference recommended
Spectral Database NMR Mass Spectrometry Quality Control

High-Impact Research and Industrial Application Scenarios for 2-(3-Pentadecylphenoxy)butyric Acid (CAS 14230-52-5)


Metabolic Disease Drug Discovery: PPARα/γ and HDAC Dual-Target Screening

The compound's hybrid structure—a cardanol-derived phenolic lipid coupled to a butyric acid moiety—positions it as a candidate for dual-mechanism metabolic disease research. The 3-pentadecylphenoxy scaffold has precedent for hypolipidemic activity , while the butyric acid component is a known short-chain fatty acid with HDAC inhibitory function. Researchers investigating PPAR/HDAC crosstalk in type 2 diabetes or non-alcoholic fatty liver disease (NAFLD) should prioritize this analog over the isobutyric or acetic homologs because the chiral α-ethyl substitution on the butyrate backbone provides a stereochemical handle absent in the achiral isobutyric analog, enabling enantiomer-specific SAR studies.

Lipid-Based Formulation Development Requiring High Log P Surfactant Intermediates

With an ACD/Log P of 10.12 , the target compound is significantly more lipophilic than the acetic acid analog (Log P = 9.24) and the propionic acid analog (Log P ≈ 7.6). This property makes it the preferred choice when designing oil-in-water emulsifiers, self-emulsifying drug delivery systems (SEDDS), or lipid nanoparticles that require a high partition coefficient for stable incorporation into the lipid core. The elevated boiling point (504.6 °C) further permits high-temperature emulsification processes that shorter-chain homologs cannot sustain without thermal degradation.

Quality Control and Reference Standard Procurement for Isomer-Specific Assays

Because 2-(3-pentadecylphenoxy)butyric acid (C₂₅H₄₂O₃, MW 390.60) is isomeric with the isobutyric acid analog but yields a distinct InChIKey (MTBHDSNPUORPTN-UHFFFAOYSA-N) and unique GC-MS fragmentation pattern , laboratories developing LC-MS/MS or GC-MS methods for cardanol derivatives must procure the correct isomer for reference standard preparation. The availability of verified ¹H NMR and GC-MS spectra in the Wiley Registry enables definitive isomer confirmation, preventing cross-contamination errors that could invalidate pharmacokinetic or metabolism studies.

High-Temperature Polymer and Coating Formulations Using Bio-Based Phenolic Lipid Monomers

The 12–20 °C higher boiling point of the butyric acid derivative relative to its acetic and propionic homologs expands the thermal processing window for cardanol-based polyimides, epoxy resins, and alkyd coatings synthesized via condensation polymerization. Industrial chemists scaling up bio-based polymers from CNSL-derived monomers should select this analog when reaction temperatures exceed 480 °C, where the acetic analog would begin to volatilize, reducing yield and altering stoichiometry.

Application
Selection Property
Validation Focus
PPAR/HDAC crosstalk pathway studies
Chiral α-ethyl substitution for enantiomer comparison
Enantiomer-specific SAR assay context
Lipid-core formulation design
High log P partitioning profile
Oil-in-water emulsifier stability under thermal stress
Isomer-specific reference standard preparation
Distinct InChIKey and verified spectral database
Isomer discrimination in LC-MS/MS or GC-MS methods
Bio-based high-temperature polymer synthesis
Elevated boiling point thermal window
Yield retention under high-temperature polymerization
Quote Request

Request a Quote for 2-(3-Pentadecylphenoxy)butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.